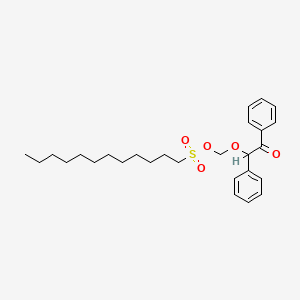
4-Methoxyphenyl 2-formylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2-formylbenzenesulfonate is an organic compound with the molecular formula C14H12O5S It is a derivative of benzenesulfonic acid and is characterized by the presence of a methoxy group and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl 2-formylbenzenesulfonate can be synthesized through the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate in the presence of anhydrous potassium carbonate at ambient temperature. This reaction yields the dimethyl acetal of 2-formylbenzenesulfonic acid in excellent yield . The reaction conditions are mild, making this method efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-formylbenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution and methanolysis. The presence of the formyl group allows for intramolecular nucleophilic catalysis, which can facilitate certain reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Anhydrous potassium carbonate is commonly used as a base in the methanolysis of this compound.
Methanolysis: This reaction occurs at ambient temperature and results in the formation of the dimethyl acetal of 2-formylbenzenesulfonic acid.
Major Products
The major product formed from the methanolysis of this compound is the dimethyl acetal of 2-formylbenzenesulfonic acid .
Scientific Research Applications
4-Methoxyphenyl 2-formylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-formylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The formyl group plays a crucial role in facilitating these reactions through intramolecular nucleophilic catalysis . This mechanism allows for the efficient transformation of the compound into various derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetone: This compound shares the methoxyphenyl group but differs in its functional groups and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with similar structural features but different chemical properties.
Uniqueness
4-Methoxyphenyl 2-formylbenzenesulfonate is unique due to the presence of both a methoxy group and a formyl group on the benzene ring
Properties
CAS No. |
106939-89-3 |
|---|---|
Molecular Formula |
C14H12O5S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C14H12O5S/c1-18-12-6-8-13(9-7-12)19-20(16,17)14-5-3-2-4-11(14)10-15/h2-10H,1H3 |
InChI Key |
JKBWJPHTQYBVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



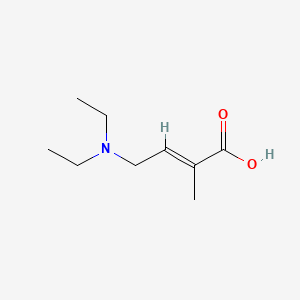


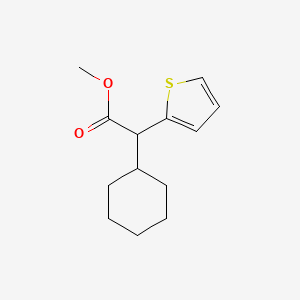

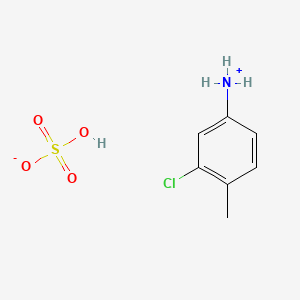
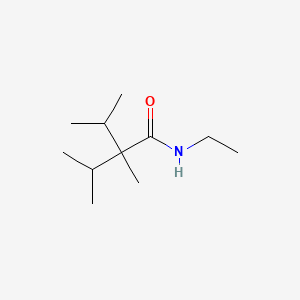
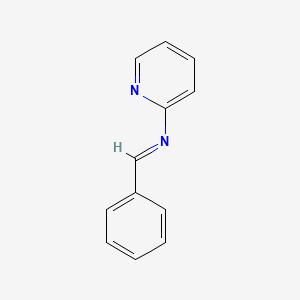

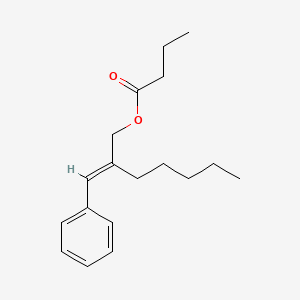
![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)

